(4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)(thiomorpholino)methanone
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Overview
Description
(4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)(thiomorpholino)methanone is a complex organic compound that belongs to the class of pyrazolo[4,3-c]pyridines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)(thiomorpholino)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine with thiomorpholine in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)(thiomorpholino)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the compound are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)(thiomorpholino)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of (4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)(thiomorpholino)methanone involves its interaction with specific molecular targets. This compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it could inhibit the activity of kinases, which play a crucial role in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine dihydrochloride: Similar structure but different substituents.
4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid: Another related compound with a carboxylic acid group.
Uniqueness
(4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)(thiomorpholino)methanone is unique due to the presence of the thiomorpholino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
1708427-97-7 |
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Molecular Formula |
C11H16N4OS |
Molecular Weight |
252.34 g/mol |
IUPAC Name |
4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl(thiomorpholin-4-yl)methanone |
InChI |
InChI=1S/C11H16N4OS/c16-11(15-3-5-17-6-4-15)10-8-7-12-2-1-9(8)13-14-10/h12H,1-7H2,(H,13,14) |
InChI Key |
YLWRCYLGXJKPNO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1NN=C2C(=O)N3CCSCC3 |
Origin of Product |
United States |
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